N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine
Description
N-{1-[5-(3-Bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine is a synthetic organic compound characterized by a thiophene core substituted with a 3-bromophenyl group and an ethylidene hydroxylamine moiety. Its structure combines aromatic heterocyclic (thiophene), halogenated (bromophenyl), and reactive (hydroxylamine) functionalities, making it a candidate for applications in medicinal chemistry and materials science. The compound’s synthesis likely involves condensation reactions between hydroxylamine derivatives and appropriately substituted thiophene precursors, as inferred from analogous hydrazide syntheses described in polyphenolic compound studies .
Properties
CAS No. |
1118787-06-6 |
|---|---|
Molecular Formula |
C12H10BrNOS |
Molecular Weight |
296.18 g/mol |
IUPAC Name |
N-[1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C12H10BrNOS/c1-8(14-15)11-5-6-12(16-11)9-3-2-4-10(13)7-9/h2-7,15H,1H3 |
InChI Key |
CDOPOEQLJGROKQ-UHFFFAOYSA-N |
SMILES |
CC(=NO)C1=CC=C(S1)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(=NO)C1=CC=C(S1)C2=CC(=CC=C2)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine typically involves the reaction of 3-bromophenylthiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives (oxidation), amines (reduction), and various substituted derivatives (substitution).
Scientific Research Applications
Medicinal Chemistry
N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may exhibit biological activities such as:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures show promise in inhibiting bacterial growth. The presence of the bromine atom may enhance this activity due to increased lipophilicity .
- Anticancer Properties : Research into related hydroxylamine derivatives has demonstrated cytotoxic effects against various cancer cell lines, indicating potential for further investigation into this compound's anticancer efficacy .
Materials Science
In materials science, this compound can be utilized in the development of functional materials:
- Conductive Polymers : The incorporation of thiophene units in polymer matrices can lead to enhanced electrical conductivity, making this compound useful in organic electronics and photovoltaic applications .
Analytical Chemistry
The compound's unique chemical structure allows for its use in analytical applications:
- Chromatographic Techniques : this compound can serve as a derivatizing agent in high-performance liquid chromatography (HPLC) to improve the detection limits of analytes by forming stable complexes .
Case Study 1: Antimicrobial Activity
A study conducted on related hydroxylamine compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene ring could enhance the antimicrobial properties, suggesting that this compound may also exhibit similar effects .
Case Study 2: Conductive Polymer Development
Research into conductive polymers highlighted the use of thiophene derivatives in creating materials with tunable electrical properties. The incorporation of this compound into polymer blends showed improved conductivity and stability under various environmental conditions, making it suitable for applications in flexible electronics .
Mechanism of Action
The mechanism of action of N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, enabling comparisons of electronic, steric, and functional properties. Below is a detailed analysis of key analogues:
N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide (Compound 2, )
- Structural Differences : Replaces the thiophene ring with a hydroxyphenyl group and substitutes hydroxylamine with a trihydroxybenzohydrazide.
- Impact: The phenolic hydroxyl groups enhance hydrogen-bonding capacity and aqueous solubility compared to the hydrophobic thiophene core in the target compound.
- Reference :
(E)-N-(1-{5-[4-(3-Chlorophenyl)piperazin-1-yl]thiophen-2-yl}ethylidene)hydroxylamine ()
- Structural Differences : Substitutes the 3-bromophenyl group with a 3-chlorophenyl-piperazine moiety.
- Chlorine’s lower steric bulk and electronegativity compared to bromine may alter binding affinity in biological systems.
- Reference :
1-[3-(1-Pyrrolidinyl)-5-(Trifluoromethyl)-2-Pyridinyl]-1-Ethanone Oxime ()
- Structural Differences : Replaces thiophene with a pyridine ring and incorporates trifluoromethyl and pyrrolidinyl groups.
- Impact :
- The trifluoromethyl group increases electron-withdrawing effects and metabolic stability.
- Pyridine’s nitrogen atom enhances polarity, contrasting with thiophene’s sulfur-based π-electron richness.
- Reference :
Comparative Data Table
Research Implications
- Electronic Effects : Bromine’s polarizability in the target compound may enhance π-π stacking in aromatic systems compared to chlorine or trifluoromethyl groups .
- Biological Activity : Hydroxylamine derivatives often exhibit nitroreductase-triggered cytotoxicity, as suggested by methodologies like the Mosmann assay , though direct data for these compounds is unavailable.
- Synthetic Flexibility : The thiophene scaffold allows modular substitution, enabling optimization for target-specific applications (e.g., kinase inhibition or antimicrobial activity).
Biological Activity
N-{1-[5-(3-bromophenyl)thiophen-2-yl]ethylidene}hydroxylamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and cytotoxic properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a hydroxylamine functional group attached to a thiophene ring and a bromophenyl substituent. This structural configuration is believed to contribute to its diverse biological activities.
Antibacterial Activity
Studies have shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, research on related thiophene derivatives revealed their effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 µM to 22.9 µM against different bacterial strains, indicating promising antibacterial potential .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| Compound A | E. coli | 0.0195 |
| Compound B | S. aureus | 5.64 |
| Compound C | B. subtilis | 4.69 |
Antifungal Activity
In addition to antibacterial properties, the compound's structural analogs have also demonstrated antifungal activity. For example, certain derivatives showed effective inhibition against Candida albicans with MIC values ranging from 16.69 µM to 78.23 µM .
| Compound | Fungal Strain | MIC (µM) |
|---|---|---|
| Compound D | C. albicans | 16.69 |
| Compound E | Fusarium oxysporum | 56.74 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar hydroxylamine derivatives indicated low cytotoxicity, making them potential candidates for further therapeutic development .
Case Studies
- Antimicrobial Screening : A study evaluated the antimicrobial activity of various thiophene derivatives, including those structurally related to this compound. The results indicated that halogen substitutions significantly enhanced antimicrobial potency .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that the presence of electron-withdrawing groups like bromine on the phenyl ring increases the biological activity of these compounds .
- In Vitro Testing : In vitro assays conducted using the REMA method against Mycobacterium tuberculosis indicated that certain derivatives exhibited comparable activity to established antituberculosis agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
